molecular formula C10H17ClF2N2O2 B6194985 tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride CAS No. 2680528-27-0

tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Cat. No.: B6194985
CAS No.: 2680528-27-0
M. Wt: 270.70 g/mol
InChI Key: BAPVRMKGUDUHAZ-UHFFFAOYSA-N
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Description

Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H16F2N2O2. It is a derivative of bicyclic amines and is known for its unique structural features, including the presence of fluorine atoms and a bicyclic ring system. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common synthetic route includes the following steps:

  • Formation of the bicyclic core: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of fluorine atoms: : Fluorination reactions are employed to introduce fluorine atoms at the desired positions on the bicyclic ring.

  • Esterification: : The carboxylic acid group is converted to its tert-butyl ester form using tert-butanol and an acid catalyst.

  • Formation of hydrochloride salt: : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to unique biological activities.

Comparison with Similar Compounds

Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: is unique due to its fluorinated structure and bicyclic ring system. Similar compounds include:

  • Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: : This compound lacks the fluorine atoms present in the target compound.

  • 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylic acid: : This is the acid form of the target compound without the tert-butyl ester group.

This compound .

Properties

CAS No.

2680528-27-0

Molecular Formula

C10H17ClF2N2O2

Molecular Weight

270.70 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H16F2N2O2.ClH/c1-9(2,3)16-8(15)14-5-4-13-6-7(14)10(6,11)12;/h6-7,13H,4-5H2,1-3H3;1H

InChI Key

BAPVRMKGUDUHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2(F)F.Cl

Purity

95

Origin of Product

United States

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